molecular formula C19H19ClN4O5S B11007594 Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11007594
M. Wt: 450.9 g/mol
InChI Key: RHUNUBWEYGWNNQ-UHFFFAOYSA-N
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Description

Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazole ring, an imidazolidinone moiety, and a chlorobenzyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the imidazolidinone moiety, and the attachment of the chlorobenzyl group. Common reagents used in these reactions include thionyl chloride, ethyl acetate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-({[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-({[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
  • Ethyl 2-({[1-(2-bromobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

These compounds share similar structural features but differ in the substituents on the benzyl group

Properties

Molecular Formula

C19H19ClN4O5S

Molecular Weight

450.9 g/mol

IUPAC Name

ethyl 2-[[2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C19H19ClN4O5S/c1-3-29-17(27)15-10(2)21-18(30-15)23-14(25)8-13-16(26)24(19(28)22-13)9-11-6-4-5-7-12(11)20/h4-7,13H,3,8-9H2,1-2H3,(H,22,28)(H,21,23,25)

InChI Key

RHUNUBWEYGWNNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2C(=O)N(C(=O)N2)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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